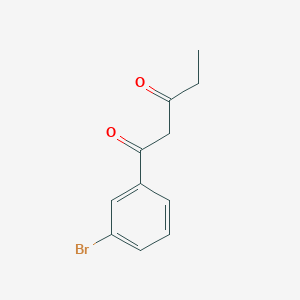
1-(3-Bromophenyl)pentane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromophenyl)pentane-1,3-dione is an organic compound with the molecular formula C11H11BrO2 and a molecular weight of 255.11 g/mol . This compound features a bromine atom attached to a phenyl ring, which is further connected to a pentane-1,3-dione moiety. The presence of both bromine and the diketone structure makes this compound interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(3-Bromophenyl)pentane-1,3-dione can be synthesized through various methods. One common approach involves the sequential Michael addition and retro-Claisen condensation of 1,3-diarylpropan-1,3-diones with nitrostyrenes . This method provides a straightforward route to the desired compound under mild, transition-metal-free conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis, such as the use of efficient catalysts and optimized reaction conditions, are likely employed to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Bromophenyl)pentane-1,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The diketone moiety can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions, forming cyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the diketone moiety.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromophenyl)pentane-1,3-dione has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of biologically active molecules.
Organic Electronics: It serves as an electron acceptor in the design of dyes for solar cells and other electronic applications.
Photopolymerization: The compound is used as a photoinitiator in polymerization reactions.
Optical Sensing: It is employed in the development of sensors for detecting various analytes.
Wirkmechanismus
The mechanism of action of 1-(3-Bromophenyl)pentane-1,3-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets through its bromine and diketone functionalities, forming covalent or non-covalent interactions with proteins or enzymes. In organic electronics, its electron-accepting properties facilitate charge transfer processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Bromophenyl)pentane-1,3-dione: Similar structure but with the bromine atom in the para position.
1-(3-Chlorophenyl)pentane-1,3-dione: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromophenyl)butane-1,3-dione: Similar structure but with a shorter carbon chain.
Uniqueness
1-(3-Bromophenyl)pentane-1,3-dione is unique due to the specific positioning of the bromine atom and the length of the carbon chain, which can influence its reactivity and applications compared to similar compounds.
Eigenschaften
Molekularformel |
C11H11BrO2 |
|---|---|
Molekulargewicht |
255.11 g/mol |
IUPAC-Name |
1-(3-bromophenyl)pentane-1,3-dione |
InChI |
InChI=1S/C11H11BrO2/c1-2-10(13)7-11(14)8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3 |
InChI-Schlüssel |
QQROBCKFFPGRFI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)CC(=O)C1=CC(=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


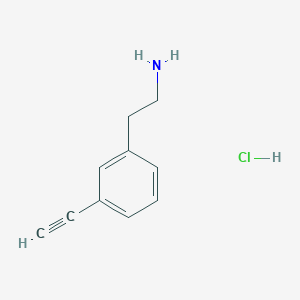
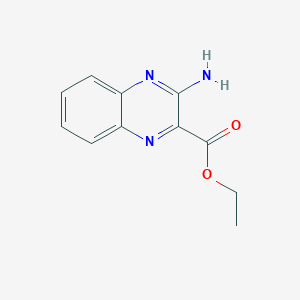
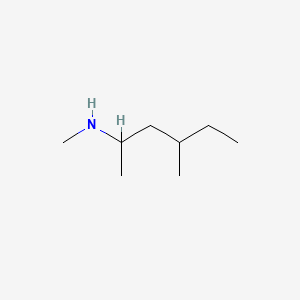
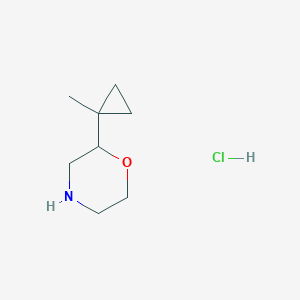

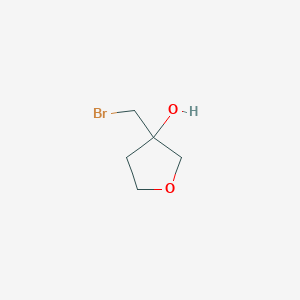
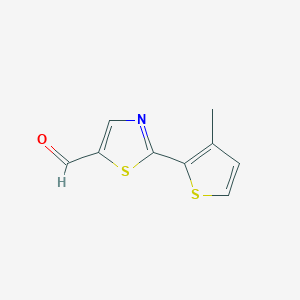
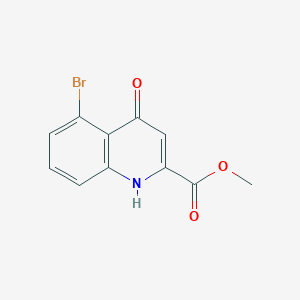


![2-Chloro-4-[(methylamino)methyl]phenol](/img/structure/B13508969.png)
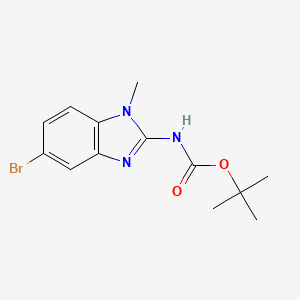
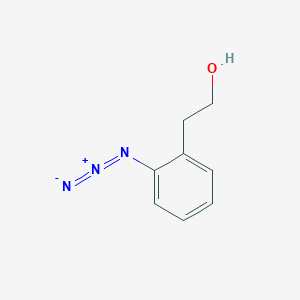
![3',4'-Dihydrospiro[azetidine-3,2'-[1]benzopyran]](/img/structure/B13508979.png)
